N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Beschreibung
This compound is a piperidine-4-carboxamide derivative featuring a 1,3-dimethylpyrazole moiety and a 4-fluorobenzenesulfonyl group. Its molecular formula is C₁₇H₂₀FN₅O₃S, with a molecular weight of 393.44 g/mol (inferred from structural analogs in and ).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-12-11-16(21(2)20-12)19-17(23)13-7-9-22(10-8-13)26(24,25)15-5-3-14(18)4-6-15/h3-6,11,13H,7-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFMMDVLDJBVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
- Molecular Formula : C₁₈H₁₈FN₃O₃S
- Molecular Weight : 373.42 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 1-(4-fluorobenzenesulfonyl)piperidine with 1,3-dimethyl-1H-pyrazole under controlled conditions. The process is characterized by the formation of a carboxamide linkage, which is crucial for its biological activity.
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide exhibits various biological activities:
- Anticancer Activity : Recent studies have shown that compounds with similar structures can inhibit mTORC1 activity, leading to reduced cell proliferation in cancer cell lines such as MIA PaCa-2. This inhibition is associated with increased autophagy and disruption of autophagic flux, suggesting a novel mechanism of action for anticancer agents .
- Metabolic Stability : The compound demonstrates good metabolic stability, which is essential for maintaining therapeutic levels in vivo. It has been noted that structural modifications can enhance the pharmacokinetic properties of pyrazole derivatives .
Case Studies and Research Findings
Toxicity and Safety Profile
While specific toxicity data for N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is limited, related compounds have been evaluated for safety. It is crucial to conduct thorough toxicological assessments to ensure safe application in clinical settings.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structural Variations
Compound A : 1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)piperidine-4-carboxamide (CAS 1020454-31-2)
- Molecular Formula : C₁₅H₁₉ClN₄O₃S₂
- Key Differences: Replaces the 4-fluorobenzenesulfonyl group with a 5-chlorothiophene sulfonyl moiety. The chlorine atom increases lipophilicity (clogP ~2.8 vs. Thiophene’s aromaticity may alter π-π stacking interactions compared to the fluorobenzene ring .
Compound B : N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide (CAS 956723-30-1)
Functional Group Modifications
Compound C : 1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic Acid (CAS 956935-30-1)
- Molecular Formula : C₁₂H₁₅F₂N₃O₄S
- Key Differences :
Compound D : 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)sulfamoyl]benzene-1-carbothioamide (CAS 496953-26-5)
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 393.44 g/mol | 402.92 g/mol | 272.26 g/mol | 335.33 g/mol |
| logP (Predicted) | 2.5 | 2.8 | 1.9 | 1.7 |
| Hydrogen Bond Donors | 2 | 2 | 1 | 3 |
| Polar Surface Area | 95 Ų | 105 Ų | 65 Ų | 110 Ų |
- Key Insights: The target compound’s balanced logP and polar surface area suggest favorable oral bioavailability compared to Compound C (high polarity) and Compound A (higher lipophilicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
